molecular formula C9H11N3O B15239563 5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile

5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile

Cat. No.: B15239563
M. Wt: 177.20 g/mol
InChI Key: CRABFYRLNQUVFK-ZETCQYMHSA-N
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Description

5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with (S)-2-amino-1-propanol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may also be explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is not well understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity. The hydroxyl and amino groups in the compound may form hydrogen bonds with the target molecules, stabilizing the interaction and modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-[[(2S)-2-hydroxypropyl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m0/s1

InChI Key

CRABFYRLNQUVFK-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CNC1=CN=C(C=C1)C#N)O

Canonical SMILES

CC(CNC1=CN=C(C=C1)C#N)O

Origin of Product

United States

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